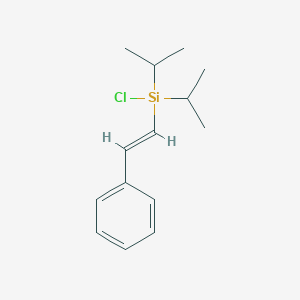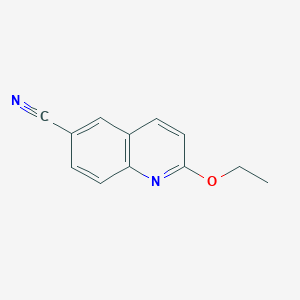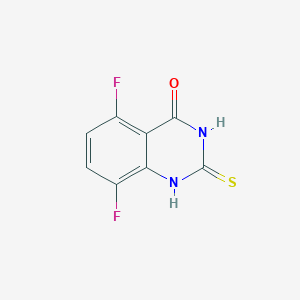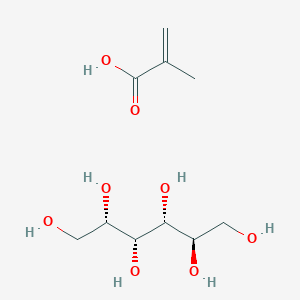
Phenylethenyldiisopropylchlorosilane; 85% (contains saturated analog)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylethenyldiisopropylchlorosilane (also known as PEDIP) is an organosilicon compound that is used in various scientific research applications. It is a liquid at room temperature and is composed of 85% saturated analog. PEDIP is a versatile compound that can be used for a variety of purposes in the laboratory, including synthesis, reaction catalysis, and other research applications.
Applications De Recherche Scientifique
PEDIP is a versatile compound that has a wide range of scientific research applications. It can be used in the synthesis of a variety of organic compounds, such as polymers, surfactants, and other materials. It can also be used in the synthesis of pharmaceuticals and other compounds. Additionally, PEDIP can be used as a catalyst in a variety of reactions, including oxidation and hydrogenation reactions.
Mécanisme D'action
PEDIP is able to react with a wide range of organic compounds due to its unique structure. The molecule contains a silicon atom at its core, which is surrounded by four carbon atoms and a chlorine atom. This structure allows the molecule to form strong bonds with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
PEDIP is a relatively non-toxic compound and has been shown to have no adverse effects on human health. In fact, studies have shown that PEDIP can be used to enhance the stability of certain pharmaceuticals and other compounds. Additionally, PEDIP has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for certain medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using PEDIP in the laboratory is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of organic compounds. Additionally, PEDIP is relatively non-toxic and has no adverse effects on human health. However, PEDIP is not suitable for use in reactions involving highly reactive compounds, such as halogenated compounds, as it can cause unwanted side reactions.
Orientations Futures
In the future, PEDIP may be used in the synthesis of advanced materials, such as nanomaterials and organic semiconductors. Additionally, PEDIP may be used to synthesize new pharmaceuticals and other compounds. Further research may also explore the potential use of PEDIP in the synthesis of polymers and other materials. Finally, PEDIP may be used to catalyze reactions that are not currently possible with other catalysts, such as oxidation and hydrogenation reactions.
Méthodes De Synthèse
PEDIP is synthesized through a process known as the Wittig reaction. This reaction involves the use of an organophosphorus compound, such as phosphonium ylide, and an aldehyde or ketone, which react to form an alkene. The Wittig reaction is a highly useful and efficient method for synthesizing a wide range of organic compounds.
Propriétés
IUPAC Name |
chloro-[(E)-2-phenylethenyl]-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClSi/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLUXVWBXXTTC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C=CC1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](/C=C/C1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethenyldiisopropylchlorosilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)



![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)


